N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide
Description
N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide is a propanediamide derivative featuring two 2,4-dichlorophenyl groups at the terminal amide positions and a 3-methoxypropylamino-methylidene substituent at the central carbon.
Properties
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl4N3O3/c1-30-8-2-7-25-11-14(19(28)26-17-5-3-12(21)9-15(17)23)20(29)27-18-6-4-13(22)10-16(18)24/h3-6,9-11,25H,2,7-8H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZVJZNHVZDZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide typically involves multi-step organic reactions. The starting materials often include 2,4-dichloroaniline and 3-methoxypropylamine. The reaction conditions may involve:
Condensation reactions: Combining the amines with appropriate aldehydes or ketones.
Catalysts: Using acid or base catalysts to facilitate the reaction.
Solvents: Employing solvents like ethanol or methanol to dissolve reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding oxides.
Reduction: Using reducing agents to convert the compound into its reduced form.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chlorinated oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its effects on biological systems, possibly as an enzyme inhibitor or activator.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N,N’-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Variations in Dichlorophenyl Propanediamides
The compound’s closest structural analog is N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide (), differing only in the methoxyalkyl chain length (3-methoxypropyl vs. 2-methoxyethyl). Key implications of this variation include:
- Lipophilicity : The longer propyl chain likely increases logP compared to the ethyl analog, enhancing membrane permeability but reducing aqueous solubility .
Trifluoromethylphenyl Propanediamides
lists analogs such as N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide , where trifluoromethyl groups replace dichlorophenyls. Key differences:
- Bioactivity : Trifluoromethyl groups often improve metabolic stability and target binding in agrochemicals, suggesting the dichlorophenyl analog may prioritize different modes of action .
Data Table: Comparative Analysis of Key Compounds
*Predicted using fragment-based methods (e.g., Crippen’s method).
Research Findings and Implications
Solubility and Formulation
The 3-methoxypropyl chain likely improves lipid solubility, favoring emulsifiable concentrates or microencapsulation for agrochemical use. In contrast, trifluoromethylphenyl analogs () may require co-solvents for formulation due to extreme hydrophobicity .
Biological Activity
N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide, commonly referred to as a derivative of propanediamide, is a compound of significant interest due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by two 2,4-dichlorophenyl groups attached to a central propanediamide backbone. The presence of the methoxypropylamino group enhances its solubility and biological interactions. The molecular formula is , with a molecular weight of approximately 392.28 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of dichlorophenyl compounds possess significant antimicrobial properties. The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. It appears to interfere with cellular signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
In Vitro Studies
In vitro studies have focused on the cytotoxic effects of this compound on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |
| A549 (Lung) | 12 | Disruption of mitochondrial function |
These findings suggest that the compound's effectiveness varies across different types of cancer cells.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:
- Efficacy in Tumor Models : In xenograft models, administration of the compound resulted in significant tumor reduction compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed in liver and kidney functions.
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when treated with this compound as part of a combination therapy regimen. Patients exhibited improved survival rates and reduced tumor sizes.
- Case Study 2 : An investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option for antibiotic-resistant infections.
Q & A
Q. What are the common synthetic routes for N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide?
The synthesis typically involves multi-step organic reactions, starting with the condensation of 2,4-dichloroaniline derivatives with a propanediamide backbone. Key steps include:
- Schiff base formation : Reaction of the aldehyde group with 3-methoxypropylamine under acidic conditions (e.g., glacial acetic acid as a catalyst) to form the methylidene linkage .
- Amidation : Coupling of dichlorophenyl groups via nucleophilic acyl substitution, often using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane .
- Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity .
Q. Which characterization techniques are critical for confirming the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks, particularly the methylidene and dichlorophenyl moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, as demonstrated in structurally related dichlorophenyl acetamides .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
Yield optimization requires:
- Catalyst selection : Glacial acetic acid or p-toluenesulfonic acid (PTSA) for efficient Schiff base formation .
- Temperature control : Maintaining 0–5°C during amidation steps to minimize side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Real-time monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust stoichiometry .
Q. What experimental strategies address discrepancies in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected NMR shifts or MS fragments) can be resolved by:
- Isotopic labeling : Using deuterated solvents to distinguish exchangeable protons in dynamic NMR studies.
- Computational validation : Comparing experimental H NMR shifts with density functional theory (DFT)-calculated values .
- Alternative derivatization : Converting the compound to a crystalline derivative (e.g., acetylated analogs) for X-ray analysis .
Q. How does the compound’s conformation influence its physicochemical properties?
- Hydrogen bonding : The propanediamide backbone forms intramolecular N–H⋯O bonds, stabilizing a planar conformation and enhancing thermal stability .
- Steric effects : Dichlorophenyl groups introduce torsional strain, affecting solubility in nonpolar solvents .
- Methoxypropylamino flexibility : The methylidene group’s rotation modulates electronic interactions, as shown in related Schiff base analogs .
Methodological Guidance for Data Analysis
Q. What computational approaches predict the compound’s biological activity?
- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., enzymes with hydrophobic active sites) .
- Pharmacophore mapping : Identifies critical features (e.g., dichlorophenyl groups for van der Waals interactions) using tools like PharmaGist .
- ADMET profiling : Predicts absorption and toxicity via platforms like SwissADME, leveraging logP and topological polar surface area (TPSA) values .
Q. How can researchers resolve contradictions in biological assay results?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to confirm specificity .
- Interference testing : Evaluate solvent (e.g., DMSO) effects on assay readouts via negative controls .
- Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) to distinguish true activity from cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
